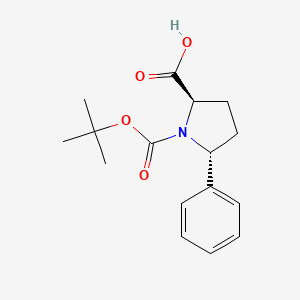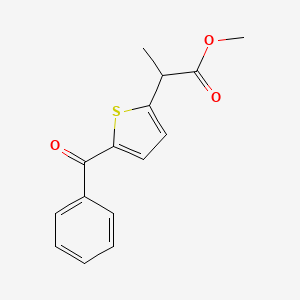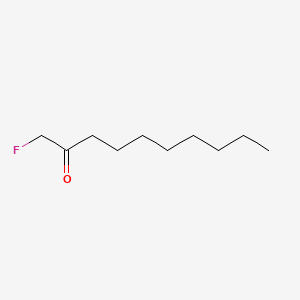![molecular formula C9H17N3O2 B13425441 (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be achieved through various synthetic routes. One notable method involves the acetal-initiated Prins bicyclization approach. This method allows for the stereoselective synthesis of hexahydrofuro[3,4-c]furan lignans and octahydropyrano[3,4-c]pyran derivatives in a single-step process . The reaction conditions typically involve the use of an acetal as the starting material, which undergoes cyclization to form the desired bicyclic structure.
Análisis De Reacciones Químicas
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications .
Mecanismo De Acción
The mechanism of action of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as dihydropyridine derivatives and pyridine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, dihydropyridine derivatives are commonly used as calcium channel blockers in the treatment of cardiovascular diseases, while pyridine-based compounds have diverse applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H17N3O2 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11) |
Clave InChI |
MQQJUVABSXHEHU-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CC2C1COC2)C/C(=N/O)/N |
SMILES canónico |
C1CN(CC2C1COC2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)



![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)


![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)

